(1S,3R,4S)-1-Amino-4-methylcyclopentane-1,3-dicarboxylic acid
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Overview
Description
(1S,3R,4S)-1-Amino-4-methylcyclopentane-1,3-dicarboxylic acid is a chiral cyclopentane derivative with two carboxylic acid groups and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4S)-1-Amino-4-methylcyclopentane-1,3-dicarboxylic acid typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the cyclization of a suitable precursor followed by functional group transformations to introduce the amino and carboxylic acid groups. The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1S,3R,4S)-1-Amino-4-methylcyclopentane-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acids can produce alcohols.
Scientific Research Applications
(1S,3R,4S)-1-Amino-4-methylcyclopentane-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,3R,4S)-1-Amino-4-methylcyclopentane-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the carboxylic acid groups can participate in ionic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,3R,4S)-3,4-Dihydroxycyclohexane-1-carboxylic acid: This compound shares a similar cyclohexane backbone but differs in the functional groups attached.
Quinic acid: Another cyclohexane derivative with multiple hydroxyl groups and a carboxylic acid group.
Uniqueness
(1S,3R,4S)-1-Amino-4-methylcyclopentane-1,3-dicarboxylic acid is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid groups. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
207983-46-8 |
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Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1S,3R,4S)-1-amino-4-methylcyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-4-2-8(9,7(12)13)3-5(4)6(10)11/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)/t4-,5+,8-/m0/s1 |
InChI Key |
MNPGBORAEOEJGW-UUEMRFSQSA-N |
Isomeric SMILES |
C[C@H]1C[C@](C[C@H]1C(=O)O)(C(=O)O)N |
Canonical SMILES |
CC1CC(CC1C(=O)O)(C(=O)O)N |
Origin of Product |
United States |
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